

# Comparative Efficacy of Progestins in Hormonal Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comparative analysis of different progestins used in combined oral contraceptives (COCs), focusing on their efficacy, safety, and side effect profiles. The information is intended for researchers, scientists, and drug development professionals.

### **Data Summary**

The following tables summarize the comparative efficacy and safety of four common progestins: Gestodene (GSD), Desogestrel (DSG), Drospirenone (DRSP), and Levonorgestrel (LNG). The data is derived from a network meta-analysis of eighteen randomized controlled trials.

Table 1: Comparison of Contraceptive Efficacy and Bleeding Profiles



| Progestin                      | Odds Ratio for<br>Pregnancy (vs.<br>GSD) | SUCRA<br>Ranking for<br>Efficacy <sup>1</sup> | Odds Ratio for<br>Breakthrough<br>Bleeding (vs.<br>GSD) | Odds Ratio for<br>Irregular<br>Bleeding (vs.<br>GSD) |
|--------------------------------|------------------------------------------|-----------------------------------------------|---------------------------------------------------------|------------------------------------------------------|
| Desogestrel<br>(DSG)           | 0.74 (0.31–1.73)                         | 51.3%                                         | -                                                       | -                                                    |
| Drospirenone<br>(DRSP)         | 0.91 (0.25–3.39)                         | 29.1%                                         | -                                                       | -                                                    |
| Gestodene<br>(GSD)             | -                                        | 18.4%                                         | 0.41 (0.26, 0.66)                                       | 0.67 (0.52, 0.86)                                    |
| Levonorgestrel<br>(LNG)        | 2.04 (0.59–6.99)                         | 1.2%                                          | -                                                       | -                                                    |
| ¹Surface Under                 |                                          |                                               |                                                         |                                                      |
| the Cumulative                 |                                          |                                               |                                                         |                                                      |
| Ranking Curve                  |                                          |                                               |                                                         |                                                      |
| (SUCRA) values                 |                                          |                                               |                                                         |                                                      |
| represent the probability of a |                                          |                                               |                                                         |                                                      |
| treatment being                |                                          |                                               |                                                         |                                                      |
| the best option.               |                                          |                                               |                                                         |                                                      |

Table 2: Comparison of Adverse Event Rates



| Odds Ratio for Adverse<br>Events (vs. GSD) | SUCRA Ranking for<br>Safety <sup>1</sup>             |
|--------------------------------------------|------------------------------------------------------|
| 0.84 (0.60–1.19)                           | 66.9%                                                |
| 0.97 (0.68–1.37)                           | 20.2%                                                |
| 0.89 (0.71–1.13)                           | 10.7%                                                |
| -                                          | 2.2%                                                 |
|                                            | Events (vs. GSD)  0.84 (0.60–1.19)  0.97 (0.68–1.37) |

<sup>&</sup>lt;sup>1</sup>Surface Under the Cumulative

Ranking Curve (SUCRA)

values represent the

probability of a treatment

having the lowest adverse

event rate.

### **Experimental Protocols**

The data presented is based on a systematic review and network meta-analysis of randomized controlled trials (RCTs).[1][2]

Inclusion Criteria for Studies:

- Study Type: Published and unpublished randomized controlled trials (RCTs).
- Participants: Individuals receiving combined oral contraceptives.
- Interventions: Comparison of at least two of the following progestins: gestodene (GSD), desogestrel (DSG), drospirenone (DRSP), and levonorgestrel (LNG).
- Outcomes: Breakthrough bleeding, irregular bleeding, withdrawal bleeding days, pregnancy rates, and adverse events.

Data Analysis: A network meta-analysis with random effects was conducted to estimate summary odds ratios (ORs) and standardized mean differences (SMDs). The certainty of the evidence was assessed using the Confidence in Network Meta-Analysis (CINeMA) framework.



## **Signaling Pathways and Mechanisms of Action**

Progestins are synthetic forms of the hormone progesterone and are a key component of hormonal birth control.[3] Their primary mechanism of action is to prevent ovulation. Different progestins can also have varying degrees of interaction with other hormone receptors, leading to different side effect profiles.[3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adyn.com [adyn.com]
- To cite this document: BenchChem. [Comparative Efficacy of Progestins in Hormonal Contraceptives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684393#validating-the-efficacy-of-zk112993-in-specific-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com